molecular formula C25H27N3O4S2 B2848788 2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-45-1

2-(4-(N-ethyl-N-phenylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2848788
CAS No.: 868965-45-1
M. Wt: 497.63
InChI Key: AEHJWOSSNWDYEF-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound . Thiophene derivatives have been recognized as an important class of biologically active compounds . They are known for their varied biological and clinical applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves multicomponent reactions . For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex. For instance, the structure of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was confirmed by FTIR, MS, and 1H-NMR .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the amino-ester can be acylated with chloroacetyl chloride . Nucleophilic substitution reactions were used for getting the compounds from chloro-thieno .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For instance, the molecular weight of 2-ethylbenzo[b]thiophene is 162.251 .

Scientific Research Applications

Heterocyclic Synthesis

Researchers have explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate. The reactivity of these compounds toward various nitrogen nucleophiles was investigated to yield a range of heterocyclic compounds, showcasing their potential in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Pharmacological Applications

Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been evaluated for their pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds demonstrated high activity compared to standard drugs such as procaine amide, lidocaine, diazepam, and buspirone, indicating their potential in therapeutic applications (Amr et al., 2010).

Antimicrobial and Docking Studies

The synthesis and characterization of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides have been reported, along with their antimicrobial evaluation and molecular docking studies. These compounds exhibit significant biological activity, further underscoring the versatility of tetrahydrobenzo[b]thiophene-3-carboxamide derivatives in developing new antimicrobial agents (Talupur et al., 2021).

Synthesis of Heterocycles Containing Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Researchers have developed methods for synthesizing heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties. These synthetic pathways offer new avenues for creating compounds with potential biological activities, illustrating the chemical flexibility and applicability of tetrahydrobenzo[b]thiophene-3-carboxamide derivatives in medicinal chemistry (Vasylyev et al., 1999).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on the specific compound. Some thiophene derivatives have shown antiproliferative potential against cancer cell lines . For instance, one compound induced apoptosis in MCF-7 cells with a significant reduction in cell viability .

Future Directions

Thiophene derivatives have shown promise in various fields, including medicinal chemistry . Future research could focus on exploring the biological activities of these compounds and developing new synthesis methods . For instance, a ratiometric Schiff base fluorescent sensor was designed and synthesized using ethyl 3-aminobenzo[b]thiophene-2-carboxylate as the parent compound . This sensor exhibited an efficient ratiometric response to In3+ in MDF/H2O tris buffer solution .

Properties

IUPAC Name

2-[[4-[ethyl(phenyl)sulfamoyl]benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c1-3-28(18-9-5-4-6-10-18)34(31,32)19-15-13-17(14-16-19)23(29)27-25-22(24(30)26-2)20-11-7-8-12-21(20)33-25/h4-6,9-10,13-16H,3,7-8,11-12H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHJWOSSNWDYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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